N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide
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Overview
Description
N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide is a compound with the molecular formula C7H8F3NO and a molecular weight of 179.14 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the reaction of bicyclo[1.1.1]pentane derivatives with trifluoroacetic anhydride under controlled conditions . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This core can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery . The trifluoroacetamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide can be compared with other bicyclo[1.1.1]pentane derivatives and trifluoroacetamide compounds. Similar compounds include:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and physical properties.
Trifluoroacetamide compounds: These compounds contain the trifluoroacetamide group but have different core structures, affecting their reactivity and applications.
The uniqueness of N-{bicyclo[111]pentan-1-yl}-2,2,2-trifluoroacetamide lies in the combination of the strained bicyclo[11
Properties
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)5(12)11-6-1-4(2-6)3-6/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHIRUVUKAAZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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